

BMS-986104 hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: BMS-986104 hydrochloride

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In-Depth Technical Guide: BMS-986104 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BMS-986104 hydrochloride**, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist. This document consolidates key chemical properties, mechanism of action, signaling pathways, and relevant experimental protocols to support ongoing research and development in autoimmune diseases.

Core Compound Data

BMS-986104 hydrochloride is a small molecule drug candidate that has been evaluated in clinical trials.[1][2] It functions as a prodrug, being converted in the body to its pharmacologically active phosphate form, BMS-986104-P.[1][3]



| Identifier | Value | Source |
|----------------------|---|----------------|
| Compound Name | BMS-986104 hydrochloride | MedChemExpress |
| CAS Number | 1622180-39-5 | [4][5] |
| Molecular Formula | C22H36CINO | [4] |
| Molecular Weight | 365.98 g/mol | [4] |
| Parent Compound M.W. | 329.52 g/mol | [6] |
| Target | Sphingosine-1-phosphate receptor 1 (S1P1) | [1][4] |
| Action | Partial Agonist | [4][7] |

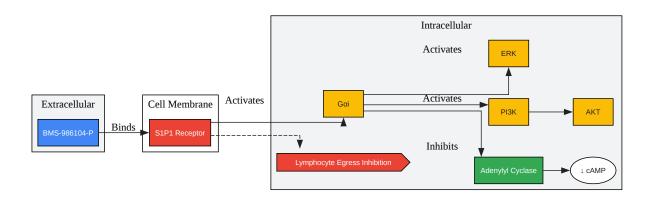
Mechanism of Action and Signaling Pathway

BMS-986104 is a selective modulator of the S1P1 receptor, demonstrating ligand-biased signaling.[4][5] This biased agonism is a key differentiator from other S1P receptor modulators like fingolimod, offering a potentially improved safety profile, particularly concerning cardiovascular and pulmonary effects.[4][6][8] The primary mechanism of action involves the functional antagonism of S1P1 on lymphocytes, which prevents their egress from secondary lymphoid organs.[9] This sequestration of lymphocytes reduces their migration to sites of inflammation, forming the basis of its therapeutic potential in autoimmune diseases.[4]

The active phosphate metabolite, BMS-986104-P, exhibits biased signaling at the S1P1 receptor.[3] It is a full agonist in cAMP functional assays but acts as a partial agonist in GTPγS binding and receptor internalization assays.[3] The signaling cascade of S1P1 is primarily transmitted through the Gαi family of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and subsequent activation of the PI3K-AKT and ERK pathways.[9]

Below is a diagram illustrating the S1P1 signaling pathway modulated by BMS-986104-P.





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Caption: S1P1 Receptor Signaling Pathway Modulation by BMS-986104-P.

Experimental Protocols

The preclinical evaluation of BMS-986104 involved several key in vitro and in vivo assays to characterize its efficacy and safety profile.

In Vitro Assays

A suite of in vitro assays was utilized to determine the binding affinity and functional activity of the active phosphate metabolite, BMS-986104-P. These included:

- S1P1 Binding Assay: To determine the binding affinity of the compound to the S1P1 receptor.
- cAMP Functional Assay: To measure the inhibition of adenylyl cyclase activity upon receptor activation. BMS-986104-P acts as a full agonist in this assay.[3]
- GTPyS Binding Assay: To assess G-protein activation. BMS-986104-P demonstrates partial agonism in this assay.[3]



- Receptor Internalization Assay: To measure the extent of receptor internalization following agonist binding. BMS-986104-P shows partial agonism.[3]
- ERK Phosphorylation Assay: To evaluate the activation of the MAPK/ERK pathway.

In Vivo Efficacy Model: T-Cell Transfer Colitis

The efficacy of BMS-986104 was demonstrated in a T-cell transfer model of colitis, a well-established model for inflammatory bowel disease (IBD).[4][8]

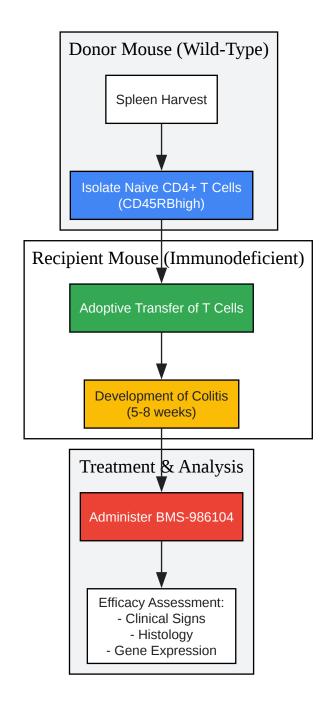
Objective: To assess the ability of BMS-986104 to prevent or ameliorate intestinal inflammation.

Methodology:

- T-Cell Isolation: Naïve CD4+ T cells (CD4+CD45RBhigh) are isolated from the spleens of healthy wild-type donor mice.[10][11]
- Adoptive Transfer: The isolated naïve T cells are adoptively transferred into immunodeficient recipient mice, such as RAG knockout mice, which lack mature T and B cells.[10][11]
- Disease Induction: The transfer of naïve T cells into these recipients leads to the development of chronic intestinal inflammation, typically within 5-8 weeks, resembling human IBD.[10][11]
- Treatment: BMS-986104 is administered to a cohort of the recipient mice.
- Readouts: Efficacy is assessed by monitoring clinical signs (e.g., weight loss, stool consistency), histological analysis of the colon for inflammation and tissue damage, and measurement of pro-inflammatory cytokine and leukocyte marker gene expression in the colon.[4]

The workflow for the T-cell transfer colitis model is depicted below.





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Caption: Experimental Workflow of the T-Cell Transfer Colitis Model.

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